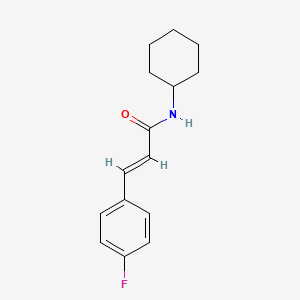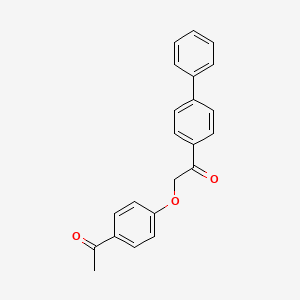
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine, also known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPA is a member of the benzylamine family of compounds and has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities.
Mécanisme D'action
The exact mechanism of action of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects. In cancer cells, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the activity of HDACs, leading to changes in gene expression. In inflammation, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In infectious diseases, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of HDACs, and its anti-inflammatory and anti-microbial activities. However, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine. One potential area of research is the development of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine-based therapies for cancer and inflammation. Another potential area of research is the identification of the specific molecular targets of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine and the development of more potent and selective analogs. In addition, the use of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine as a tool compound for the study of HDACs and their role in gene expression regulation could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine can be synthesized using a simple one-pot reaction between 2,4-dimethoxybenzaldehyde and 4-pyridinylmethylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The yield of the reaction is typically high, and the purity of the resulting product can be easily confirmed using analytical techniques such as HPLC or NMR.
Applications De Recherche Scientifique
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-4-3-13(15(9-14)19-2)11-17-10-12-5-7-16-8-6-12/h3-9,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJARHRZUSPUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)



![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)

![3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)
![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)